2-Chloro-4-isocyanato-1-nitrobenzene
Description
2-Chloro-4-isocyanato-1-nitrobenzene (CAS: 40397-96-4) is a substituted benzene derivative featuring three functional groups: a nitro (-NO₂) group at position 1, a chloro (-Cl) group at position 2, and an isocyanato (-NCO) group at position 4. Its molecular formula is C₆H₂ClN₂O₃, with a molecular weight of 185.55 g/mol. The compound’s structure combines electron-withdrawing substituents (nitro and chloro) with the highly reactive isocyanato group, making it a versatile intermediate in organic synthesis, particularly in the production of polymers, agrochemicals, and pharmaceuticals.
The isocyanato group enables participation in nucleophilic addition reactions, such as with amines or alcohols, to form ureas or urethanes. Its nitro and chloro substituents enhance electrophilicity, influencing reactivity patterns in aromatic substitution reactions.
Properties
Molecular Formula |
C7H3ClN2O3 |
|---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
2-chloro-4-isocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-6-3-5(9-4-11)1-2-7(6)10(12)13/h1-3H |
InChI Key |
DDADJWQENZIWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Phosgenation of 4-Chloro-2-nitroaniline
The most established and widely used method for synthesizing 2-chloro-4-isocyanato-1-nitrobenzene involves the phosgenation of 4-chloro-2-nitroaniline. This reaction converts the aromatic amine group into the corresponding isocyanate by treatment with phosgene (carbonyl dichloride, COCl₂).
Reaction :
4-chloro-2-nitroaniline + phosgene → 2-chloro-4-isocyanato-1-nitrobenzene + HClConditions :
Typically conducted under controlled temperature with an inert solvent such as chlorinated hydrocarbons or aromatic solvents to moderate the reaction rate and avoid side reactions.-
- High selectivity for isocyanate formation
- Established industrial scalability
-
- Use of highly toxic and hazardous phosgene gas
- Requires stringent safety measures and specialized equipment
This method is the industrial standard due to its efficiency and reliability despite the safety concerns associated with phosgene handling.
Oxalyl Chloride Method
As a safer alternative to phosgene, oxalyl chloride (C₂O₂Cl₂) can be employed to generate the isocyanate from the corresponding amine.
Reaction :
4-chloro-2-nitroaniline + oxalyl chloride → 2-chloro-4-isocyanato-1-nitrobenzene + by-productsMechanism :
Oxalyl chloride reacts with the amine to form an intermediate carbamoyl chloride, which subsequently eliminates to form the isocyanate.Benefits :
- Avoids direct use of phosgene
- Suitable for laboratory-scale synthesis
-
- May generate side products requiring purification
- Less common in large-scale industrial applications.
Carbonylation of Nitroarenes Using Palladium Catalysts
A more recent synthetic approach involves the carbonylation of nitro-substituted aromatic compounds in the presence of palladium catalysts to introduce the isocyanate functionality.
Reaction :
Nitroarene + CO + amine source (or equivalent) → aromatic isocyanate derivativeCatalysts :
Palladium complexes facilitate the carbonylation under mild conditions.-
- Potentially milder and more environmentally benign
- Avoids direct phosgene use
-
- Requires expensive catalysts
- Limited literature specifically on 2-chloro-4-isocyanato-1-nitrobenzene synthesis by this method.
Precursor Synthesis: Preparation of 4-Chloro-2-nitroaniline
Since the key starting material is 4-chloro-2-nitroaniline, its synthesis is crucial. Literature describes selective chlorination and nitration routes:
Ring Chlorination of 4-nitroalkylbenzenes :
Using elemental chlorine or chlorine-releasing compounds in the presence of Friedel-Crafts catalysts and sulfur-containing co-catalysts, 2-chloro-4-nitroalkylbenzenes can be prepared with high selectivity.Nitration of Chlorobenzenes :
Controlled nitration of chlorobenzene derivatives under acidic conditions yields 4-chloro-2-nitroaniline precursors.Conversion to Amines :
Reduction of nitro groups or substitution reactions may be employed to obtain the aniline derivative necessary for subsequent phosgenation.
Comparative Summary of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages | Industrial Applicability |
|---|---|---|---|---|---|
| Phosgenation of 4-chloro-2-nitroaniline | 4-chloro-2-nitroaniline | Phosgene, inert solvent, controlled temp | High yield, well-established | Toxic reagents, safety concerns | Widely used industrially |
| Oxalyl Chloride Method | 4-chloro-2-nitroaniline | Oxalyl chloride, mild conditions | Safer alternative to phosgene | Side products, less scalable | Laboratory-scale synthesis |
| Palladium-Catalyzed Carbonylation | Nitroarene | CO, Pd catalyst, amine source | Mild, less hazardous | Expensive catalysts, limited data | Emerging method |
| Chlorination of Nitroalkylbenzenes (precursor step) | 4-nitroalkylbenzene | Elemental chlorine, Friedel-Crafts catalyst, sulfur co-catalyst | High selectivity for chlorination | Requires careful catalyst control | Precursor synthesis for isocyanate |
Research Findings and Notes
The phosgenation method remains the benchmark for industrial production due to its efficiency despite the inherent hazards of phosgene.
The oxalyl chloride method is preferred in research laboratories for safer handling and moderate yields.
The palladium-catalyzed carbonylation route is promising but requires further optimization for commercial viability.
The selective chlorination of 4-nitroalkylbenzenes with co-catalysts enhances yield and purity of precursors, which is critical for downstream isocyanate synthesis.
Reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence yields and by-product formation, as highlighted in patent literature.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isocyanato-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used for the reduction of the nitro group
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols, respectively.
Scientific Research Applications
2-Chloro-4-isocyanato-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polymers and resins due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-nitrobenzene is primarily based on its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various chemical reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-chloro-4-isocyanato-1-nitrobenzene, we compare it structurally and functionally to analogous chloronitrobenzene derivatives. Key differences in substituent groups, reactivity, and applications are highlighted below.
Structural and Physical Properties
Notes:
- The isocyanato group in 2-chloro-4-isocyanato-1-nitrobenzene distinguishes it from non-isocyanato analogs, enabling unique reactivity in polymer chemistry.
- Electron-withdrawing nitro and chloro groups lower electron density, directing electrophilic substitution to specific positions.
Q & A
Q. Methodological Answer :
- FT-IR : Confirm the isocyanate group via asymmetric stretching at ~2250–2270 cm⁻¹. The nitro group (-NO₂) shows symmetric/asymmetric stretches at 1520 and 1350 cm⁻¹ .
- NMR : Use ¹³C NMR to resolve the isocyanate carbon (δ ~120–125 ppm) and nitro-substituted aromatic carbons (δ ~140–150 ppm). Chlorine substituents induce deshielding in adjacent protons (¹H NMR: δ ~7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₃ClN₂O₃: theoretical 212.9664) .
Advanced: How can computational modeling predict the reactivity of 2-chloro-4-isocyanato-1-nitrobenzene in nucleophilic substitutions?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:
- Electrophilic sites : The isocyanate group (-NCO) and nitro-substituted aromatic ring are electron-deficient, making them susceptible to nucleophilic attack.
- Activation energy barriers : Compare energy profiles for reactions with amines (e.g., urea formation) versus hydrolysis to carbamic acid.
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions, which significantly impact reaction kinetics .
Q. Methodological Answer :
- Ventilation : Use fume hoods due to the compound’s volatility and potential release of toxic isocyanate vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Spill management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze residual -NCO groups .
Advanced: How can researchers address discrepancies in toxicity data for nitro-aromatic isocyanates?
Methodological Answer :
Contradictory toxicity reports (e.g., LD₅₀ values) may stem from impurities or assay variability. Mitigation strategies include:
- Standardized purity checks : Use HPLC to ensure >98% purity before testing .
- Mechanistic studies : Employ in vitro models (e.g., cytochrome P450 assays) to differentiate parent compound toxicity from metabolite effects .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus toxicity profiles .
Basic: What are the stability considerations for storing 2-chloro-4-isocyanato-1-nitrobenzene?
Q. Methodological Answer :
- Temperature : Store at -20°C under inert gas (argon) to prevent moisture-induced hydrolysis .
- Container : Use amber glass vials to protect against UV degradation of the nitro group.
- Shelf life : Monitor via periodic FT-IR; degradation is indicated by reduced -NCO peaks and emerging -NH₂ (urea) bands .
Advanced: How can isotopic labeling resolve mechanistic ambiguities in reactions involving 2-chloro-4-isocyanato-1-nitrobenzene?
Q. Methodological Answer :
- ¹⁵N labeling : Track the fate of the isocyanate nitrogen during reactions (e.g., urea formation) using ¹⁵N NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
Example : ¹³C-labeled nitro groups in analogous compounds confirmed NO₂ reduction pathways via GC-MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
